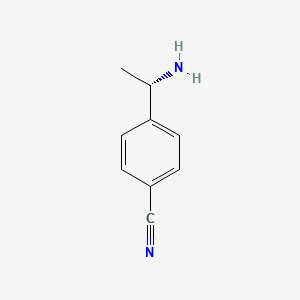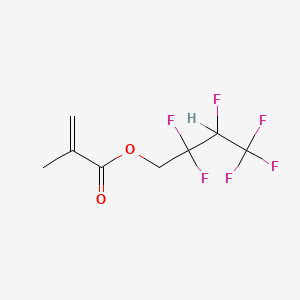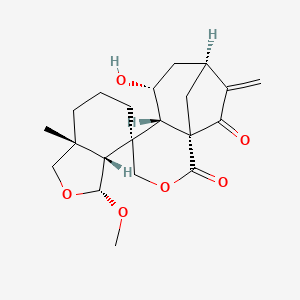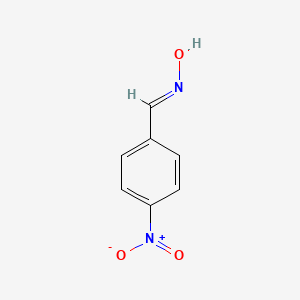
Pyrimidine-5-carbohydrazide
概要
説明
Pyrimidine-5-carbohydrazide is an organic compound with the chemical formula C5H6N4O . It has been used as a core structure in the design of new anti-HIV-1 compounds . It’s also been used in the synthesis of novel pyrimidine derivatives that have shown potential as anti-HIV-1 agents .
Synthesis Analysis
The synthesis of pyrimidine-5-carbohydrazide derivatives has been achieved using the principle of Biginelli condensation reaction . In one study, a series of novel pyridopyrimidine-5-carbohydrazide derivatives were designed and synthesized based on the general pharmacophore of HIV-1 integrase inhibitors . Another study reported the synthesis of pyrimidine derivatives through the reaction of cyanoacetohydrazide with various reactants .Molecular Structure Analysis
The molecular structure of pyrimidine-5-carbohydrazide derivatives has been elucidated by spectroscopic techniques (1H and 13C-NMR) and single crystal X-ray diffraction at low temperature (160 K) . The molecular conformation is locked by an intramolecular C–H⋯C interaction .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-5-carbohydrazide have been studied. For instance, it has been used in the synthesis of N’-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carbohydrazide and substituted aldehydes .科学的研究の応用
- Pyrimidine-5-carbohydrazide derivatives have garnered attention due to their potential as anticancer agents. Researchers have synthesized compounds containing pyrimidine moieties and evaluated their activity against human epithelial colorectal adenocarcinoma cells (Caco2). Some of these compounds exhibit promising anticancer effects .
- Pyrimidine-5-carbohydrazide derivatives have been tested for antibacterial activity. Notably, certain structures effectively inhibit the growth of Klebsiella pneumoniae strains, highlighting their potential as antibacterial agents .
- Novel targeted therapies often involve compounds that can induce cancer cell death or sensitize them to cytotoxic agents. Some pyrimidine-5-carbohydrazide derivatives inhibit the growth of A549 lung cancer cells in a dosage-dependent and time-dependent manner .
- Researchers have synthesized fused pyrimidinone derivatives, including pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide. These compounds were obtained via reactions with versatile electrophilic and nucleophilic reagents. The introduction of biologically active moieties (such as thiophene and pyridine) allows investigation of their anticancer activity in vitro .
- A Schiff base ligand derived from the reaction of 5-bromosalicylaldehyde with 6-aminothieno[3,2-d]pyrimidine carbohydrazide was prepared. Its lanthanum (La) and gadolinium (Gd) complexes (both bulk and nanoscale) were characterized. These complexes exhibit interesting properties and may have applications in various fields .
- Pyrimidine-containing compounds (obtained from Suzuki-Miyaura coupling reactions) have been explored. For instance, targeted compounds containing pyrimidine were synthesized and evaluated for potential applications .
Anticancer Activity
Antibacterial Properties
Targeted Therapies
Fused Pyrimidinone Derivatives
Schiff Base Ligands and Complexes
Suzuki-Miyaura Coupling Reaction
Safety and Hazards
将来の方向性
The future directions for research on pyrimidine-5-carbohydrazide could involve further exploration of its potential as a core structure in the design of new anti-HIV-1 compounds . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
作用機序
Target of Action
Pyrimidine-5-carbohydrazide primarily targets the HIV-1 integrase , an enzyme that is crucial for the replication of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host DNA, a critical step in the life cycle of the virus . The compound’s interaction with this target can inhibit the replication of the virus, making it a potential agent against HIV-1 .
Mode of Action
Pyrimidine-5-carbohydrazide interacts with its target, the HIV-1 integrase, by binding to two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction disrupts the normal function of the enzyme, thereby inhibiting the integration of the viral DNA into the host DNA . This prevents the replication of the virus and its spread within the host.
Biochemical Pathways
The action of Pyrimidine-5-carbohydrazide affects the HIV-1 integrase pathway . By inhibiting the HIV-1 integrase, the compound disrupts the life cycle of the HIV-1 virus, preventing it from replicating and spreading. This has downstream effects on the progression of the HIV infection, potentially slowing or halting the development of the disease .
Pharmacokinetics
The compound has shown no significant toxicity to human cells, suggesting that it may have good bioavailability
Result of Action
The primary result of Pyrimidine-5-carbohydrazide’s action is the inhibition of HIV-1 replication . By targeting and inhibiting the HIV-1 integrase, the compound prevents the virus from integrating its DNA into the host DNA . This disrupts the life cycle of the virus, preventing it from replicating and spreading within the host. This can slow or halt the progression of the HIV infection .
特性
IUPAC Name |
pyrimidine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYSTPYCLSTYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653115 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbohydrazide | |
CAS RN |
40929-42-8 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Pyrimidine-5-carbohydrazide derivatives interesting for medicinal chemistry?
A1: Pyrimidine-5-carbohydrazide derivatives have emerged as versatile building blocks for the synthesis of diverse heterocyclic compounds with promising biological activities. Their structural features allow for various modifications, making them attractive for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
Q2: What specific biological activities have been reported for Pyrimidine-5-carbohydrazide derivatives?
A2: Studies have highlighted the potential of Pyrimidine-5-carbohydrazide derivatives against various targets, including:
- Anti-HIV-1 activity: Derivatives featuring substituted benzylidene fragments showed activity against HIV-1 integrase, with promising EC50 values and selectivity indices [].
- Antimicrobial activity: Compounds derived from 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide demonstrated promising antibacterial and antifungal activities [].
- Antiplatelet activity: N'-Benzylidene-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives exhibited potent inhibition of platelet aggregation, suggesting potential as antithrombotic agents [].
- Antihypertensive activity: Some 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives exhibited antihypertensive activity in animal models, comparable to standard medications [].
- Antitumor activity: Thienopyrimidine derivatives synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbohydrazide showed promising activity against specific cancer cell lines [].
Q3: How do these compounds exert their biological effects at a molecular level?
A3: The mechanisms of action vary depending on the specific derivative and target. For example, in the case of anti-HIV-1 activity, molecular modeling suggests that the compound interacts with two Mg2+ cations and crucial residues within the HIV-1 integrase enzyme, potentially hindering its function []. For antiplatelet activity, certain derivatives showed strong binding affinity to COX-1 enzyme, potentially inhibiting its role in platelet aggregation [].
Q4: What are the structural features of Pyrimidine-5-carbohydrazide derivatives, and how are they characterized?
A4: Pyrimidine-5-carbohydrazide derivatives typically consist of a pyrimidine ring core substituted at the 5-position with a carbohydrazide moiety (-CONHNH2). Further modifications can be introduced at various positions on the pyrimidine ring and the carbohydrazide nitrogen atoms.
Q5: Have any computational studies been conducted on these compounds?
A5: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these derivatives. Molecular docking studies have been employed to assess the binding modes and interactions of specific derivatives with their target proteins, such as HIV-1 integrase and COX-1 [, ]. These studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective inhibitors.
Q6: What is known about the structure-activity relationship (SAR) of these compounds?
A6: SAR studies are crucial for optimizing the biological activity of Pyrimidine-5-carbohydrazide derivatives. For instance, in the development of anti-HIV-1 agents, the presence of a 4-methylbenzylidene group significantly enhanced the activity []. Similarly, for antiplatelet activity, electron-withdrawing substituents on the phenyl ring were found to be favorable for inhibiting ADP-induced platelet aggregation [].
Q7: What are the limitations and future directions of research on Pyrimidine-5-carbohydrazide derivatives?
A7: Despite their promising activities, further research is necessary to:
Q8: What is the significance of exploring the corrosion inhibition properties of Pyrimidine-5-carbohydrazide derivatives?
A8: Corrosion of carbon steel poses significant economic and safety concerns across industries. Identifying effective and environmentally friendly corrosion inhibitors is crucial. Research suggests that certain Pyrimidine-5-carbohydrazide derivatives, especially those with carbohydrazide moieties and extended aromatic systems, exhibit promising corrosion inhibition properties for carbon steel in acidic environments. This protection arises from their ability to adsorb onto the metal surface, forming a protective film that hinders corrosive agents [, ].
Q9: How do theoretical calculations contribute to understanding the corrosion inhibition mechanism?
A9: Quantum chemical computations, based on density functional theory (DFT), help elucidate the relationship between the molecular structure of these derivatives and their corrosion inhibition efficiency. These calculations provide insights into electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area, which are key factors influencing their adsorption behavior on metal surfaces [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)


![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)